molecular formula C2H2N4O2S B2687233 5-nitro-1,3,4-Thiadiazol-2-amine CAS No. 26907-62-0

5-nitro-1,3,4-Thiadiazol-2-amine

Cat. No.: B2687233
CAS No.: 26907-62-0
M. Wt: 146.12
InChI Key: QBKYONKMFRVSDY-UHFFFAOYSA-N
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Description

5-nitro-1,3,4-Thiadiazol-2-amine is a heterocyclic compound containing nitrogen, sulfur, and oxygen atoms. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the nitro group at the 5-position and the amine group at the 2-position of the thiadiazole ring contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-1,3,4-Thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring .

Another approach involves the reaction of carboxylic acids with thiosemicarbazide in the presence of polyphosphoric ester (PPE). This method includes steps such as salt formation, dehydration, and cyclodehydration to yield the desired thiadiazole compound .

Industrial Production Methods

Industrial production methods for this compound are generally based on the optimization of laboratory-scale synthetic routes. These methods focus on maximizing yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-nitro-1,3,4-Thiadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiadiazole derivatives, which exhibit different biological and chemical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-nitro-1,3,4-Thiadiazol-2-amine is unique due to the presence of both the nitro and amine groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its significant biological activities make it a valuable compound in scientific research and industrial applications.

Biological Activity

5-Nitro-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a thiadiazole ring substituted with a nitro group at the 5-position and an amino group at the 2-position. This structural configuration enhances its reactivity and biological activity. The presence of the nitrophenyl group is particularly significant as it increases binding affinity to various biological targets, influencing enzyme and receptor interactions.

The biological activity of this compound is primarily attributed to its ability to:

  • Inhibit Enzymatic Activity : The compound can inhibit specific enzymes involved in critical biological pathways, which may lead to therapeutic effects against various diseases.
  • Modulate Receptor Activity : By binding to receptors, it can activate or inhibit signaling pathways that are essential for cellular function.
  • Interact with Nucleic Acids : The thiadiazole ring can interact with DNA and RNA, potentially affecting gene expression and cellular replication processes .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance:

  • Cytotoxicity Studies : Compounds derived from this scaffold have shown significant cytotoxic effects against various cancer cell lines. In vitro tests demonstrated an IC50 value of 0.28 µg/mL against MCF-7 breast cancer cells, indicating potent growth inhibitory activity .
Cell LineIC50 (µg/mL)Mechanism of Action
MCF-70.28Cell cycle arrest at G2/M phase
HL-609.6Down-regulation of MMP2 and VEGFA
A5490.2Induction of apoptosis

These findings suggest that modifications to the basic structure can enhance anticancer properties through different mechanisms such as apoptosis induction and cell cycle disruption.

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Research indicates that derivatives of this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal strains.

MicroorganismMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus62.5 µg/mLModerate
Escherichia coli32.6 µg/mLSignificant
Aspergillus nigerNot specifiedModerate

These results highlight the potential for developing new antibacterial agents based on this scaffold .

Case Study 1: Anticancer Efficacy

A study explored the effects of various derivatives of this compound on cancer cell lines. The most promising compound demonstrated a significant reduction in cell viability in MCF-7 cells through apoptosis pathways mediated by caspase activation and alterations in the Bax/Bcl2 ratio .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of nitrophenyl-substituted thiadiazole derivatives against Salmonella typhi and E. coli. The compounds exhibited zones of inhibition ranging from 15–19 mm at concentrations of 500 μg/disk, indicating strong antibacterial activity compared to standard antibiotics .

Properties

IUPAC Name

5-nitro-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N4O2S/c3-1-4-5-2(9-1)6(7)8/h(H2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKYONKMFRVSDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(S1)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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